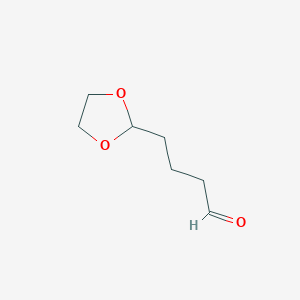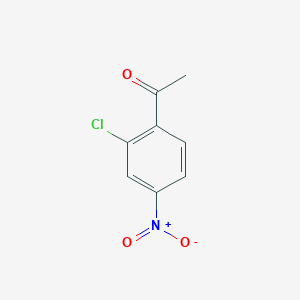
4-(1,3-Dioxolan-2-yl)butanal
説明
The compound 4-(1,3-Dioxolan-2-yl)butanal is a chemical species that can be derived from 1,3-dioxolane structures. The 1,3-dioxolane moiety is a common feature in various organic compounds, often utilized for its potential in forming protective groups in synthetic chemistry or as a structural component in more complex molecules.
Synthesis Analysis
The synthesis of compounds related to this compound can be achieved through different methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones, which share a similar dioxolane structure . Additionally, the condensation of 1,2,4-butanetriol with carbonyl compounds has been shown to produce a mixture of isomers including 2-(1,3-dioxolan-4-yl)ethanol, which could potentially be further modified to yield compounds like this compound .
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3-dioxolane ring has been studied using various techniques, including X-ray diffraction. For example, the base-induced dimerization of a 1,3-dioxolan-4-one derivative has been shown to produce a compound with a distinct 1,3-dioxolane structure, as confirmed by X-ray analysis . This highlights the stability and distinct configuration of the dioxolane ring, which is relevant to understanding the structure of this compound.
Chemical Reactions Analysis
The reactivity of the 1,3-dioxolane moiety can be explored through various chemical reactions. The O-alkylation and O-acylation of hydroxyalkyl-1,3-dioxacyclanes, as well as their condensation with phenyl isocyanate, demonstrate the versatility of these compounds in chemical transformations . Moreover, the cyclization of disymmetrically substituted 1,3-dioxabicyclo[4.4.0]decan-2-yl radicals indicates that the dioxolane ring can participate in complex reaction pathways, leading to the formation of spiroacetals and other cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the crystal structure of a dioxolane derivative with hydroxymethyl and dimethyl groups has been elucidated, revealing intramolecular hydrogen bonding and the configuration of the dioxolane ring . This information can be useful in predicting the behavior of this compound in various environments. Additionally, the study of a 1,4-dioxane hemisolvate structure provides insights into the solvation and crystallization properties of related dioxolane compounds .
科学的研究の応用
Synthesis and Chemical Characterization
Synthesis of Vic-Dioxime Complexes
The compound was used in synthesizing new vic-dioxime complexes, demonstrating its role in the formation of various metal complexes (Canpolat & Kaya, 2005).
Performance in Diesel Engine Applications
In research exploring the use of glycerol derivatives as diesel fuel additives, derivatives similar to 4-(1,3-Dioxolan-2-yl)butanal showed promise in reducing emissions and improving engine performance (Oprescu et al., 2014).
Fuel Additives from Glycerol Acetalisation
The compound's structure, similar to those formed in the acetalisation of glycerol with butanal, is relevant in the creation of fuel additives, demonstrating its potential in sustainable energy applications (Serafim et al., 2011).
Reaction with Carbonyl Compounds
The compound's reactivity in forming hydroxyalkyl-1,3-dioxacyclanes when reacting with carbonyl compounds offers insights into its chemical versatility (Raskil’dina et al., 2018).
Polymer Synthesis and Characterization
Its structure is relevant in the synthesis and characterization of polymers, indicating its importance in material science (Coskun et al., 1998).
Renewable Energy Sources
Similar structures have been explored in the context of renewable energy sources, particularly as components in gasoline, solvents, and fuel additives (Harvey et al., 2016).
Chemical Properties and Reactions
Hydroxyl Protecting Group
Investigations into its use as a hydroxyl protecting group in ribonucleosides shed light on its potential in nucleic acid chemistry (Karwowski et al., 2007).
Formation of Cyclic Acetals
Research on transforming bio-derived aldehydes into cyclic acetals highlights its potential in creating renewable diesel fuels (Staples et al., 2018).
Synthesis of Chiral Compounds
Its role in synthesizing chiral compounds, particularly in reactions involving hypervalent iodine(III), points to its importance in stereochemical studies (Fujita et al., 2011).
Catalysis and Chemical Transformations
The compound's use in gold(I)-catalyzed formation of cyclic carbonates underscores its relevance in catalysis and organic transformations (Buzas & Gagosz, 2006).
Safety and Hazards
The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .
特性
IUPAC Name |
4-(1,3-dioxolan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-2-1-3-7-9-5-6-10-7/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEROWICBJPSXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436213 | |
| Record name | 4-(1,3-Dioxolan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16776-90-2 | |
| Record name | 1,3-Dioxolane-2-butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16776-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxolan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-2-butanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)







